An In-depth Technical Guide to 4-Amino-2-nitropyridine: Chemical Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 4-Amino-2-nitropyridine: Chemical Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic utility of 4-Amino-2-nitropyridine. This compound serves as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapy. This document consolidates key data, presents detailed experimental protocols for its synthesis, and visualizes its role as a precursor in the context of relevant cell signaling pathways.
Chemical Properties and Structure
4-Amino-2-nitropyridine is a stable, solid organic compound. Its structure, featuring both an electron-donating amino group and an electron-withdrawing nitro group on a pyridine ring, imparts unique reactivity, making it a versatile intermediate in organic synthesis.
Physicochemical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 139.11 g/mol | --INVALID-LINK-- |
| CAS Number | 14916-64-4 | --INVALID-LINK-- |
| Appearance | Solid | Assumed based on related compounds |
| Melting Point | Not available. Isomer 4-Amino-3-nitropyridine melts at 203-207 °C[1]. 2-Amino-4-methyl-3-nitropyridine melts at 132-141 °C[2]. | Data for related compounds suggest a high melting point. |
| Boiling Point | Not available | Likely decomposes at high temperatures. |
| Solubility | The parent compound, 4-aminopyridine, is soluble in water, ethanol, benzene, and diethyl ether. | Solubility of 4-Amino-2-nitropyridine is expected to be lower in non-polar solvents due to the polar nitro and amino groups. |
| pKa | Not available | The amino group will be basic, while the pyridine nitrogen will be less basic due to the electron-withdrawing nitro group. |
Structural Information
The chemical structure of 4-Amino-2-nitropyridine consists of a pyridine ring substituted with an amino group at position 4 and a nitro group at position 2.
Structure:
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Amino-2-nitropyridine. While a complete set of experimental spectra for this specific compound is not publicly available, data from closely related compounds and theoretical studies provide valuable insights.
1.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A study on substituted 2-amino-4-nitropyridines provides expected chemical shift ranges.[3]
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¹H NMR: The proton chemical shifts are influenced by the electronic effects of the substituents. The protons on the pyridine ring are expected to appear in the aromatic region (δ 6.0-8.5 ppm). The amino protons will likely appear as a broad singlet.
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¹³C NMR: The carbon chemical shifts will also be characteristic. The carbon bearing the nitro group (C2) will be significantly downfield, while the carbon with the amino group (C4) will be upfield compared to unsubstituted pyridine. Other ring carbons will have shifts in the aromatic region.
1.3.2. Infrared (IR) Spectroscopy
The IR spectrum of 4-Amino-2-nitropyridine is expected to show characteristic absorption bands for its functional groups. Data for the parent compound, 4-aminopyridine, shows N-H stretching vibrations. For 4-Amino-2-nitropyridine, the following peaks are anticipated:
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N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
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N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
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C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
1.3.3. UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 4-Amino-2-nitropyridine in a solvent like acetonitrile is expected to show absorption maxima related to π-π* transitions of the aromatic system, influenced by the amino and nitro substituents. A related compound, 4-Amino-2-nitrophenol, shows absorption maxima at 212 nm, 264 nm, and 342 nm.[4]
Synthesis of 4-Amino-2-nitropyridine
4-Amino-2-nitropyridine can be synthesized through various routes, typically involving either the nitration of a 4-aminopyridine precursor or the amination of a 2-nitropyridine derivative. Below is a plausible experimental protocol adapted from the synthesis of the isomeric 4-amino-3-nitropyridine.[5]
Experimental Protocol: Nitration of 4-Aminopyridine
Materials:
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4-Aminopyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Ice
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Ammonia solution (aqueous)
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Distilled water
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Heating mantle
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Buchner funnel and filter paper
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-aminopyridine in concentrated sulfuric acid under cooling in an ice bath.
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While maintaining the temperature between 0-10 °C, add fuming nitric acid dropwise via a dropping funnel.
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After the addition is complete, continue stirring the reaction mixture at 0-10 °C for 5 hours.
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Allow the reaction mixture to warm to room temperature and then heat it to 90 °C for 3 hours.
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After cooling to room temperature, stir the mixture overnight.
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Carefully pour the reaction mixture into a beaker containing ice water.
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Neutralize the solution by the slow addition of an aqueous ammonia solution until the pH is approximately 7.
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A yellow precipitate of the nitrated product should form.
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Collect the precipitate by vacuum filtration using a Buchner funnel.
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Wash the solid with cold distilled water.
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Dry the product under reduced pressure.
Note: This procedure is for the synthesis of 4-amino-3-nitropyridine. The nitration of 4-aminopyridine can lead to a mixture of isomers. The separation and purification of the desired 4-Amino-2-nitropyridine isomer would require chromatographic techniques such as column chromatography. The reaction workflow is illustrated below.
Application in Drug Development: A Precursor to Kinase Inhibitors
4-Amino-2-nitropyridine and its derivatives are valuable intermediates in the synthesis of complex heterocyclic compounds with significant biological activity. A prominent application is in the development of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Role in the Synthesis of Imidazo[4,5-b]pyridines
The 2-amino-3-nitropyridine scaffold (isomeric to the title compound but synthetically related) is a key precursor for the synthesis of imidazo[4,5-b]pyridines. This is achieved by reducing the nitro group to a second amino group, followed by cyclization with a suitable reagent to form the imidazole ring. The resulting imidazo[4,5-b]pyridine core is a bioisostere of purine and can effectively bind to the ATP-binding pocket of various kinases.
Targeting Kinase Signaling Pathways
Compounds derived from aminonitropyridines have been shown to inhibit key kinases involved in cancer progression, such as Fms-like tyrosine kinase 3 (FLT3) and Aurora kinases.
3.2.1. FLT3 Signaling Pathway
Mutations in the FLT3 receptor are common in acute myeloid leukemia (AML) and lead to its constitutive activation, promoting uncontrolled cell proliferation and survival.[3][6] FLT3 inhibitors can block these downstream signaling cascades.
3.2.2. Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is linked to various cancers.[4][7][8] Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells.
Conclusion
4-Amino-2-nitropyridine is a synthetically valuable compound with significant potential in the field of drug discovery. Its chemical properties and structure make it an ideal starting material for the construction of more complex heterocyclic systems, particularly those with applications as kinase inhibitors. This guide provides a foundational understanding of this molecule for researchers and scientists working at the forefront of medicinal chemistry and cancer research. Further experimental investigation into the precise physicochemical and spectroscopic properties of 4-Amino-2-nitropyridine is warranted to facilitate its broader application.
References
- 1. 4-アミノ-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. L15841.06 [thermofisher.com]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
